4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, an isopropylsulfanyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with isopropylsulfanyl methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the attached functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: Lacks the isopropylsulfanyl group, which may affect its biological activity.
5-(methylthio)-4H-1,2,4-triazole-3-thiol: Contains a methylthio group instead of an isopropylsulfanyl group, leading to different chemical properties.
4-amino-5-(phenylthio)-4H-1,2,4-triazole-3-thiol: The phenylthio group imparts different steric and electronic effects compared to the isopropylsulfanyl group.
Uniqueness
4-amino-5-[(isopropylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylsulfanyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C6H12N4S2 |
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Molecular Weight |
204.3 g/mol |
IUPAC Name |
4-amino-3-(propan-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H12N4S2/c1-4(2)12-3-5-8-9-6(11)10(5)7/h4H,3,7H2,1-2H3,(H,9,11) |
InChI Key |
MEHJZIHSRUFGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NNC(=S)N1N |
Origin of Product |
United States |
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